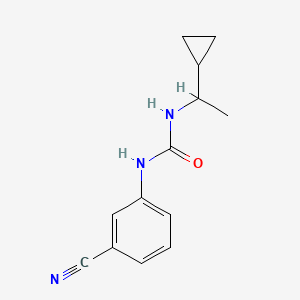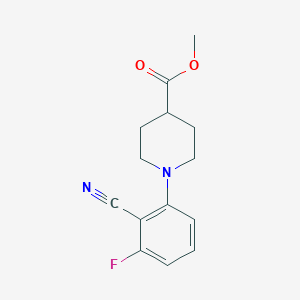
Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate, also known as Methyl 3,4-difluoro-α-cyanobenzenebutanoate, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a piperidine derivative that has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In
作用机制
The mechanism of action of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as histone deacetylases and acetylcholinesterase. Additionally, the compound may modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to improve cognitive function and reduce amyloid beta levels in an Alzheimer's disease mouse model. Additionally, the compound has been shown to modulate various signaling pathways involved in cell growth and survival.
实验室实验的优点和局限性
One advantage of using Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate in lab experiments is its potential pharmacological properties. The compound has been shown to have anti-cancer and anti-Alzheimer's disease effects, making it a promising candidate for further research. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound may be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate. One direction is to further investigate the compound's potential use in the treatment of cancer and Alzheimer's disease. Additionally, studies could explore the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to investigate the compound's mechanism of action in more detail, which could lead to the development of more effective treatments. Finally, studies could investigate the potential toxicity of the compound at various concentrations, which could help determine its safety for use in humans.
In conclusion, Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. While the compound has several advantages for use in lab experiments, its potential toxicity at high concentrations may limit its use in certain experiments. Nevertheless, there are several future directions for the study of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate, which could lead to the development of more effective treatments for various diseases.
合成方法
The synthesis of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate involves the reaction of 3,4-difluorobenzaldehyde with malononitrile followed by the addition of methylamine. The resulting product is then esterified with ethyl chloroformate to form the final compound. This synthesis method has been reported in various scientific journals, and it has been shown to produce high yields of Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate.
科学研究应用
Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate has been studied for its potential use in the treatment of various diseases. One study investigated the compound's ability to inhibit the growth of cancer cells in vitro and in vivo. The results showed that Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate inhibited the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study investigated the compound's potential use in the treatment of Alzheimer's disease. The results showed that Methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate improved cognitive function and reduced amyloid beta levels in an Alzheimer's disease mouse model.
属性
IUPAC Name |
methyl 1-(2-cyano-3-fluorophenyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-19-14(18)10-5-7-17(8-6-10)13-4-2-3-12(15)11(13)9-16/h2-4,10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKDPRDCFZFMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C(=CC=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

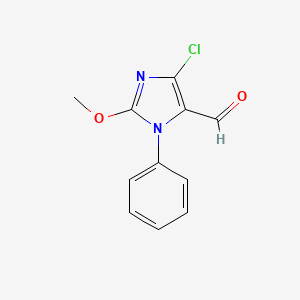
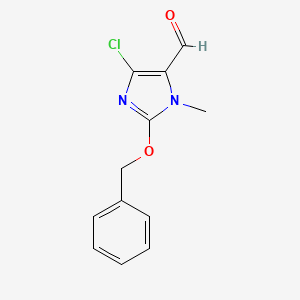

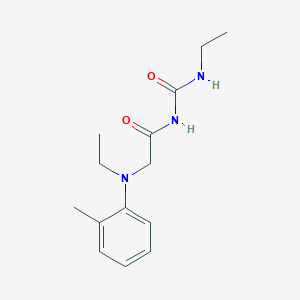
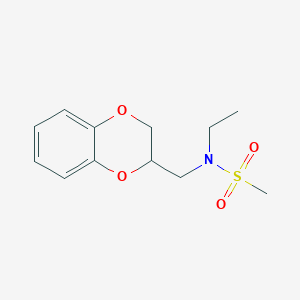
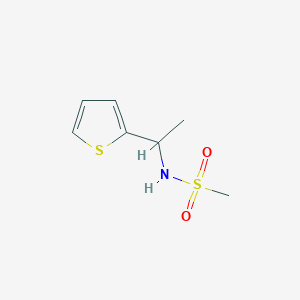
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)

![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)


